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A comprehensive comparison of two pivotal disease-modifying antirheumatic drugs (DMARDS),
methotrexate and leflunomide, reveals distinct yet comparable efficacy and safety profiles in
the management of rheumatoid arthritis (RA). This guide synthesizes findings from key head-
to-head clinical trials to provide researchers, scientists, and drug development professionals
with a detailed, data-driven analysis of these two therapeutic agents. While both medications
are effective for the long-term treatment of RA, nuances in their clinical benefits and potential
toxicities are critical considerations in therapeutic selection.[1][2][3]

Efficacy Data Summary

Multiple head-to-head clinical trials have demonstrated the efficacy of both methotrexate and
leflunomide in improving the signs and symptoms of RA.[1][2] Methotrexate has, in some
studies, shown a statistically significant advantage in certain clinical endpoints, particularly
within the first year of treatment.[2][3]

One large, multicenter, double-blind trial involving 999 patients with active RA found that after
one year, the improvements in tender joint count, swollen joint count, physician and patient
global assessments, and erythrocyte sedimentation rate were significantly greater with
methotrexate compared to leflunomide.[2] However, after two years of treatment, the
differences between the two drugs in terms of tender joint count and patient global assessment
were no longer statistically significant.[2] In this same study, radiographic assessment of
disease progression was similar between the two drugs after the first year, but after two years,
disease progression was significantly less with methotrexate.[2]
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Another double-blind randomized clinical trial with 240 patients also concluded that the
improvement in primary clinical efficacy endpoints was significantly greater in the
methotrexate-treated group after one year.[3][4]

The following tables summarize the quantitative efficacy data from a pivotal head-to-head
clinical trial.

Table 1: Mean Change from Baseline in Efficacy Parameters at 1 Year

Efficacy Parameter Leflunomide (n=501) Methotrexate (n=498)
Tender Joint Count -8.3 -9.7
Swollen Joint Count -6.8 -9.0
Physician Global Assessment -0.9 -1.2
Patient Global Assessment -0.9 -1.2

Erythrocyte Sedimentation
Rate (mm/h)

-14.4 -28.2

Data from a multicenter, double-blind clinical trial.[2]
Table 2: American College of Rheumatology (ACR) 20 Response Rate

A meta-analysis of clinical trials showed a trend favoring methotrexate for achieving an ACR20
response, which indicates a 20% improvement in tender and swollen joint counts and at least
three of five other criteria. The odds ratio for achieving ACR20 was 0.88 (95% confidence
interval [CI] 0.74, 1.06), suggesting a non-significant trend in favor of methotrexate.[5]

Safety and Tolerability

The safety profiles of methotrexate and leflunomide show some overlap, with both drugs
associated with gastrointestinal side effects, alopecia, rash, headache, and elevated liver
enzymes.[1][2] However, the incidence and reasons for withdrawal from treatment can differ.

In a two-year study, withdrawals due to elevated plasma liver enzymes were more frequent in
the methotrexate group (21 subjects) compared to the leflunomide group (8 subjects).[1][2]
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Conversely, gastrointestinal complaints were more common with methotrexate.[5] Notably, two

drug-related deaths from pulmonary causes were reported with methotrexate, while none were

reported with leflunomide in the same study.[1][2]

Table 3: Common Adverse Events and Withdrawals

Adverse Event/Reason for
Withdrawal

Leflunomide

Methotrexate

Diarrhea, nausea, alopecia,

Most Common Adverse Events  rash, headache, elevated liver

Diarrhea, nausea, alopecia,

rash, headache, elevated liver

enzymes enzymes
Withdrawals due to Elevated ] )
) 8 subjects 21 subjects
Liver Enzymes (2 years)
Drug-Related Deaths )

(Pulmonary Causes) (2 years)

Data compiled from a long-term clinical trial.[1][2]

Experimental Protocols

The following is a representative experimental protocol synthesized from the methodologies of

several key head-to-head clinical trials comparing methotrexate and leflunomide.

Study Design: A multicenter, randomized, double-blind, parallel-group clinical trial.[1]

Patient Population:

« Inclusion Criteria: Patients aged 18 years or older with a diagnosis of active rheumatoid

arthritis according to the American College of Rheumatology (ACR) criteria for at least 6

months. Active disease was defined by criteria such as a minimum number of swollen and

tender joints (e.g., at least six of each), and elevated inflammatory markers (e.g., C-reactive

protein >2.0 mg/dl or erythrocyte sedimentation rate >28 mm/h).[1]

o Exclusion Criteria: Previous treatment with leflunomide or methotrexate, significant

comorbidities, or abnormal baseline laboratory values. Stable doses of non-steroidal anti-
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inflammatory drugs (NSAIDs) and low-dose corticosteroids (<10 mg/day of prednisolone or
equivalent) were permitted.[1]

Randomization and Blinding: Patients were randomly assigned to receive either leflunomide or
methotrexate. Both patients and investigators were blinded to the treatment allocation.

Treatment Regimen:

o Leflunomide Group: Received a loading dose of 100 mg daily for the first three days,
followed by a maintenance dose of 20 mg daily.[2]

+ Methotrexate Group: Received an initial dose of 7.5-10 mg weekly, which could be titrated
up to 15-20 mg weekly based on efficacy and tolerability.[2] Folic acid supplementation was
often provided to the methotrexate group to mitigate side effects.

Assessments:

» Efficacy: The primary efficacy endpoints typically included the ACR20 response rate, and
changes from baseline in tender and swollen joint counts, patient and physician global
assessments of disease activity, pain, and disability (measured by the Health Assessment
Questionnaire - HAQ).[3]

o Safety: Assessed through the monitoring of adverse events, physical examinations, and
regular laboratory tests (hematology, liver function tests, and serum creatinine).

Statistical Analysis: The primary analysis was typically an intent-to-treat (ITT) analysis of all
randomized patients who received at least one dose of the study medication.

Mechanisms of Action and Signaling Pathways

Methotrexate and leflunomide exert their therapeutic effects through distinct molecular
mechanisms, primarily targeting lymphocyte proliferation, a key driver of RA pathogenesis.

Leflunomide: The active metabolite of leflunomide, A77 1726, inhibits the mitochondrial enzyme
dihydroorotate dehydrogenase (DHODH).[6] This enzyme is crucial for the de novo synthesis of
pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cells like
activated lymphocytes.[6] By depleting the pyrimidine pool, leflunomide induces a G1 phase
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cell cycle arrest, thereby inhibiting the proliferation of autoimmune T-cells and the production of
autoantibodies by B-cells.[7]

Methotrexate: The primary mechanism of action of low-dose methotrexate in RA is thought to
be the inhibition of dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism.
This inhibition leads to a reduction in the synthesis of purines and pyrimidines, which are
necessary for DNA and RNA synthesis, thus suppressing lymphocyte proliferation. Additionally,
methotrexate leads to an increase in extracellular adenosine, which has potent anti-
inflammatory effects.[8]
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Signaling Pathways of Methotrexate and Leflunomide
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Caption: Mechanisms of action for Methotrexate and Leflunomide in RA.
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In conclusion, both methotrexate and leflunomide are valuable therapeutic options for the
management of rheumatoid arthritis. While methotrexate may offer a slight efficacy advantage
in the initial phase of treatment and in slowing long-term radiographic progression, leflunomide
presents a viable alternative, particularly for patients who may not tolerate methotrexate. The
choice between these two agents should be individualized based on a comprehensive
assessment of the patient's disease activity, comorbidities, and risk factors for potential
adverse events.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar
[semanticscholar.org]

e 2. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ 3. Methotrexate mechanism in treatment of rheumatoid arthritis - PubMed
[pubmed.ncbi.nim.nih.gov]

e 4. go.drugbank.com [go.drugbank.com]
e 5. search.library.albany.edu [search.library.albany.edu]
e 6. research.birmingham.ac.uk [research.birmingham.ac.uk]

o 7. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC
[pmc.ncbi.nlm.nih.gov]

» 8. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Head-to-Head Clinical Trials: Methotrexate vs.
Leflunomide in Rheumatoid Arthritis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1148472#head-to-head-clinical-trials-of-
methotrexate-versus-leflunomide]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1148472?utm_src=pdf-body
https://www.benchchem.com/product/b1148472?utm_src=pdf-body
https://www.benchchem.com/product/b1148472?utm_src=pdf-body
https://www.benchchem.com/product/b1148472?utm_src=pdf-custom-synthesis
https://www.semanticscholar.org/paper/Methotrexate-and-its-mechanisms-of-action-in-Cronstein-Aune/1bad5d10a9be7c48c19c212e3d2fc9d8c65e69a1
https://www.semanticscholar.org/paper/Methotrexate-and-its-mechanisms-of-action-in-Cronstein-Aune/1bad5d10a9be7c48c19c212e3d2fc9d8c65e69a1
https://pubmed.ncbi.nlm.nih.gov/10600330/
https://pubmed.ncbi.nlm.nih.gov/10600330/
https://pubmed.ncbi.nlm.nih.gov/30081197/
https://pubmed.ncbi.nlm.nih.gov/30081197/
https://go.drugbank.com/drugs/DB01097
https://search.library.albany.edu/discovery/fulldisplay/cdi_gale_infotracmisc_A618257622/01SUNY_ALB:01SUNY_ALB
https://research.birmingham.ac.uk/en/publications/leflunomide-or-methotrexate-comparison-of-clinical-efficacy-and-s/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1753034/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1753034/
https://www.researchgate.net/publication/12273736_Leflunomide_Mode_of_action_in_the_treatment_of_rheumatoid_arthritis
https://www.benchchem.com/product/b1148472#head-to-head-clinical-trials-of-methotrexate-versus-leflunomide
https://www.benchchem.com/product/b1148472#head-to-head-clinical-trials-of-methotrexate-versus-leflunomide
https://www.benchchem.com/product/b1148472#head-to-head-clinical-trials-of-methotrexate-versus-leflunomide
https://www.benchchem.com/product/b1148472#head-to-head-clinical-trials-of-methotrexate-versus-leflunomide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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